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molecular formula C12H12O4 B8319470 6-Methoxy-3-oxo-indan-5-carboxylic acid methyl ester

6-Methoxy-3-oxo-indan-5-carboxylic acid methyl ester

Cat. No. B8319470
M. Wt: 220.22 g/mol
InChI Key: YMEJNASXVKJNEH-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

6-Methoxy-3-oxo-indan-5-carboxylic acid methyl ester (4 g, 18.18 mmol) was added to a solution of LiOH.H2O (2.2 g, 54.5 mmol) in THF (40 ml) and H2O (40 ml), then the mixture was heated to reflux and stirred for one hour. After removal of THF, the residue was acidified to PH=3, and the precipitate was collected and dried to give a white solid (3.38 g, 89.8%). LC-MS: m/e 207 (MH+)
Quantity
4 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
89.8%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH2:10][CH2:9][C:8]2=[O:16])=[O:4].O[Li].O>C1COCC1.O>[CH3:15][O:14][C:13]1[CH:12]=[C:11]2[C:7]([C:8](=[O:16])[CH2:9][CH2:10]2)=[CH:6][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(CCC2=CC1OC)=O
Name
LiOH.H2O
Quantity
2.2 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
After removal of THF
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C2C(CCC2=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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